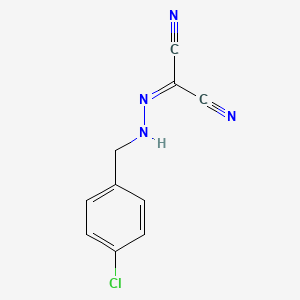
Nch3CCP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a chemical compound that has been studied for its interaction with mitochondrial proteins, particularly cytochrome c oxidase . This compound is known for its role as a protonophore, which means it can transport protons across biological membranes, disrupting the proton gradient and affecting cellular respiration.
Méthodes De Préparation
The synthesis of N-methyl carbonyl cyanide phenylhydrazone involves the reaction of carbonyl cyanide with N-methyl phenylhydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature. The product is then purified using recrystallization techniques .
Industrial production methods for N-methyl carbonyl cyanide phenylhydrazone are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive intermediates involved in the synthesis.
Analyse Des Réactions Chimiques
N-methyl carbonyl cyanide phenylhydrazone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert N-methyl carbonyl cyanide phenylhydrazone into different hydrazine derivatives.
Substitution: The phenylhydrazone group can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-methyl carbonyl cyanide phenylhydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study the reactivity of hydrazone derivatives.
Biology: This compound is used to investigate the role of protonophores in disrupting mitochondrial function and cellular respiration.
Medicine: Research on N-methyl carbonyl cyanide phenylhydrazone has implications for understanding diseases related to mitochondrial dysfunction, such as neurodegenerative diseases and metabolic disorders.
Mécanisme D'action
The mechanism of action of N-methyl carbonyl cyanide phenylhydrazone involves its ability to act as a protonophore. It transports protons across biological membranes, disrupting the proton gradient essential for ATP synthesis in mitochondria. This disruption leads to a decrease in cellular energy production and can induce cell death. The molecular targets of this compound include cytochrome c oxidase and other mitochondrial proteins involved in the electron transport chain .
Comparaison Avec Des Composés Similaires
N-methyl carbonyl cyanide phenylhydrazone is similar to other protonophores such as carbonyl cyanide phenylhydrazone (CCCP) and carbonyl cyanide m-chlorophenylhydrazone (CCCP). it has unique properties due to the presence of the N-methyl group, which affects its lipophilicity and binding affinity to mitochondrial proteins. This makes it a valuable tool for studying the specific effects of protonophores on cellular respiration and mitochondrial function .
Similar compounds include:
- Carbonyl cyanide phenylhydrazone (CCCP)
- Carbonyl cyanide m-chlorophenylhydrazone (CCCP)
- Other hydrazone derivatives with varying substituents on the phenyl ring .
Propriétés
Numéro CAS |
51337-38-3 |
|---|---|
Formule moléculaire |
C10H7ClN4 |
Poids moléculaire |
218.64 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methylhydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C10H7ClN4/c11-9-3-1-8(2-4-9)7-14-15-10(5-12)6-13/h1-4,14H,7H2 |
Clé InChI |
QVHDUTVOJVFEKE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNN=C(C#N)C#N)Cl |
SMILES canonique |
C1=CC(=CC=C1CNN=C(C#N)C#N)Cl |
| 51337-38-3 | |
Synonymes |
4-chlorophenyl-N-methylhydrazonopropanedinitrile NCH3CCP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-but-2-enedioic acid;2-methylpropyl N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B1237280.png)

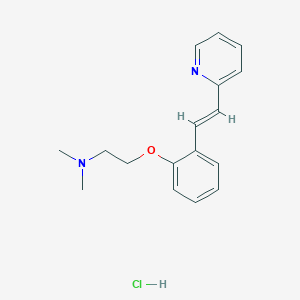
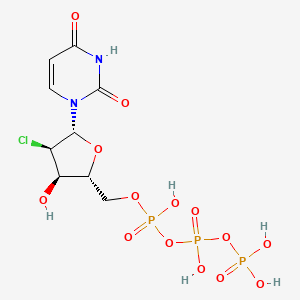
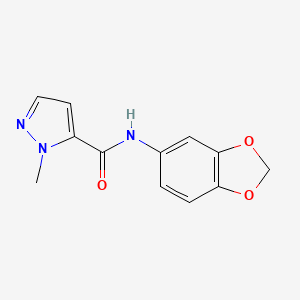
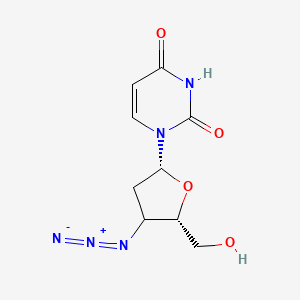
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237289.png)

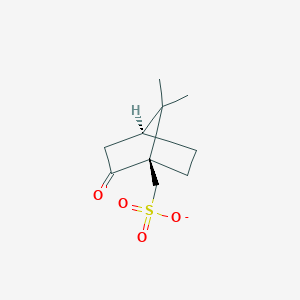



![(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B1237299.png)
